3-(1,3-benzothiazol-2-yl)-6-ethyl-2-methyl-4-oxo-4H-chromen-7-yl acetate
Description
The compound 3-(1,3-benzothiazol-2-yl)-6-ethyl-2-methyl-4-oxo-4H-chromen-7-yl acetate (molecular formula: C₂₁H₁₇NO₄S) is a heterocyclic molecule featuring a chromen-4-one core fused with a benzothiazole ring. Key structural attributes include:
- Ethyl and methyl substituents at positions 6 and 2, respectively, influencing steric and electronic properties.
- An acetate ester at position 7, modulating solubility and bioavailability.
This compound is part of a broader class of chromenone derivatives, which are studied for their pharmacological and material science applications. Its synthesis often involves multi-step reactions, including cyclization and esterification steps, as seen in analogous protocols .
Properties
IUPAC Name |
[3-(1,3-benzothiazol-2-yl)-6-ethyl-2-methyl-4-oxochromen-7-yl] acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17NO4S/c1-4-13-9-14-17(10-16(13)26-12(3)23)25-11(2)19(20(14)24)21-22-15-7-5-6-8-18(15)27-21/h5-10H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCJBKWXVLKKRMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1OC(=O)C)OC(=C(C2=O)C3=NC4=CC=CC=C4S3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30360447 | |
| Record name | 3-(1,3-Benzothiazol-2-yl)-6-ethyl-2-methyl-4-oxo-4H-1-benzopyran-7-yl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30360447 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
379.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5279-87-8 | |
| Record name | 3-(1,3-Benzothiazol-2-yl)-6-ethyl-2-methyl-4-oxo-4H-1-benzopyran-7-yl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30360447 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-benzothiazol-2-yl)-6-ethyl-2-methyl-4-oxo-4H-chromen-7-yl acetate typically involves multi-step organic reactions. One common synthetic route includes:
Formation of Benzothiazole Moiety: The benzothiazole ring can be synthesized via the condensation of 2-aminothiophenol with carboxylic acids or their derivatives under acidic conditions.
Coumarin Synthesis: The chromenone structure is often synthesized through the Pechmann condensation, which involves the reaction of phenols with β-ketoesters in the presence of acid catalysts.
Coupling Reaction: The final step involves coupling the benzothiazole derivative with the chromenone derivative. This can be achieved through various coupling reactions, such as Suzuki or Heck coupling, under appropriate conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, microwave-assisted synthesis, or other advanced techniques to enhance reaction efficiency.
Chemical Reactions Analysis
Hydrolysis of the Acetate Ester
The acetate group undergoes hydrolysis under acidic or basic conditions, yielding the corresponding carboxylic acid. This reaction is typical for esters and may occur via nucleophilic attack by water or hydroxide ions at the carbonyl carbon. The hydrolysis pathway is critical for modifying the compound’s solubility or bioavailability.
Condensation Reactions
The synthesis of the chromenone-benzothiazole core often involves condensation reactions. For example, Knoevenagel condensation or similar methods may link substituted benzothiazole derivatives with chromenone precursors. Microwave-assisted condensation of 2-aminothiophenol and aldehydes has been reported for benzothiazole synthesis .
Esterification
The acetate group is likely introduced via esterification of a hydroxyl group (e.g., from a chromenone precursor) with acetic acid or acylating agents. A similar reaction is described for ethyl 2-((4-methyl-2-oxo-2H-chromen-7-yl)oxy)acetate, where potassium carbonate in acetone facilitates ester formation .
Stability and Degradation
The compound is stable under standard laboratory conditions but may degrade under harsh acidic or basic conditions, leading to hydrolysis of the acetate or cleavage of the chromenone ring.
Reaction Conditions and Catalysts
Biological and Functional Implications
While the query focuses on chemical reactions, the compound’s heterocyclic structure suggests potential biological activity. Related benzothiazole derivatives exhibit antimicrobial, anti-inflammatory, and anticancer properties . The chromenone moiety may contribute to photodynamic therapy applications, while the acetate group could influence solubility and biological targeting .
Scientific Research Applications
Biological Applications
-
Antimicrobial Activity
- Studies have shown that derivatives of benzothiazole compounds exhibit significant antimicrobial properties. For instance, research indicates that the incorporation of the benzothiazole moiety enhances the antibacterial activity against various strains, including Gram-positive and Gram-negative bacteria .
- A specific study demonstrated that compounds similar to 3-(1,3-benzothiazol-2-yl)-6-ethyl-2-methyl-4-oxo-4H-chromen-7-yl acetate were effective against resistant bacterial strains, suggesting potential applications in developing new antibiotics .
-
Antioxidant Properties
- The antioxidant activity of this compound has been evaluated using various in vitro models. Its ability to scavenge free radicals indicates potential use in preventing oxidative stress-related diseases .
- A notable study reported that the compound significantly reduced lipid peroxidation in cellular models, highlighting its protective effects against oxidative damage .
- Anti-inflammatory Effects
Applications in Material Science
-
Fluorescent Dyes
- The unique fluorescence properties of the benzothiazole group make it suitable for applications in fluorescent dyes. The compound has been utilized in developing sensors for detecting metal ions due to its high sensitivity and selectivity .
- Case studies show its application in bioimaging techniques where it serves as a fluorescent probe for cellular imaging .
- Polymer Additives
Table 2: Material Science Applications
Mechanism of Action
The mechanism of action of 3-(1,3-benzothiazol-2-yl)-6-ethyl-2-methyl-4-oxo-4H-chromen-7-yl acetate involves its interaction with various molecular targets. These include:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity.
DNA Intercalation: It can intercalate into DNA, disrupting replication and transcription processes.
Signal Pathway Modulation: The compound can modulate signaling pathways, affecting cellular processes such as apoptosis, proliferation, and differentiation.
Comparison with Similar Compounds
Ethyl {[3-(1,3-Benzothiazol-2-yl)-6-ethyl-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetate
- Molecular Formula: C₂₃H₂₁NO₅S (MW: 423.483) .
- Key Differences: Replaces the acetate group with an ethyl ester-linked oxyacetate chain.
- Applications: Similar chromenone derivatives with ether-ester linkages are often explored as intermediates for prodrug development .
3-(1,3-Benzothiazol-2-yl)-6-ethyl-2-methyl-7-{[4-(trifluoromethyl)benzyl]oxy}-4H-chromen-4-one
- Molecular Formula: C₂₇H₂₀F₃NO₃S (MW: 519.51) .
- Key Differences :
- Substitutes the acetate with a 4-(trifluoromethyl)benzyloxy group.
- The trifluoromethyl group introduces strong electron-withdrawing effects, altering electronic distribution and possibly enhancing metabolic stability.
- Applications: Fluorinated benzothiazole-chromenone hybrids are frequently investigated in medicinal chemistry for CNS-targeting agents due to improved blood-brain barrier penetration .
[3-(1,3-Benzothiazol-2-yl)-6-ethyl-4-oxochromen-7-yl] 2-Chlorobenzoate
- Molecular Formula: C₂₅H₁₆ClNO₄S (MW: 485.92) .
- Key Differences :
- Features a 2-chlorobenzoate ester instead of acetate.
- The chlorine atom enhances lipophilicity and may influence binding affinity in biological targets (e.g., kinase inhibition).
- Applications : Chlorinated aromatic esters are common in agrochemicals and antimicrobial agents .
[3-(1,3-Benzothiazol-2-yl)-2,6-diethyl-4-oxochromen-7-yl] Propanoate
- Molecular Formula: C₂₄H₂₃NO₄S (MW: 445.51; estimated) .
- Key Differences: Contains a propanoate ester and diethyl substituents at positions 2 and 5.
- Applications : Propionate esters are often used to optimize pharmacokinetic profiles in drug design .
Structural and Functional Comparison Table
| Compound Name | Molecular Formula | Molecular Weight | Key Substituents | Potential Applications |
|---|---|---|---|---|
| Target Compound (Acetate) | C₂₁H₁₇NO₄S | 403.43 | 7-Acetate, 6-Ethyl, 2-Methyl | Drug intermediates, Material science |
| Ethyl Oxyacetate Derivative | C₂₃H₂₁NO₅S | 423.48 | 7-Ethoxyacetate | Prodrug synthesis |
| Trifluoromethyl Benzyloxy Derivative | C₂₇H₂₀F₃NO₃S | 519.51 | 7-(4-Trifluoromethylbenzyloxy) | CNS-targeting agents |
| 2-Chlorobenzoate Derivative | C₂₅H₁₆ClNO₄S | 485.92 | 7-2-Chlorobenzoate | Antimicrobials, Agrochemicals |
| Diethyl Propanoate Derivative | C₂₄H₂₃NO₄S | 445.51 | 7-Propanoate, 2,6-Diethyl | PK/PD optimization |
Research Findings and Trends
- Synthetic Accessibility: The acetate derivative is synthesized via esterification of the corresponding chromenol intermediate, as inferred from analogous protocols .
- Structure-Activity Relationships (SAR): Electron-withdrawing groups (e.g., -CF₃) enhance metabolic stability but may reduce solubility. Alkyl chain elongation (e.g., propanoate vs.
Biological Activity
3-(1,3-benzothiazol-2-yl)-6-ethyl-2-methyl-4-oxo-4H-chromen-7-yl acetate, a compound belonging to the class of benzothiazole derivatives, has garnered interest due to its diverse biological activities. This article explores its biochemical properties, cellular effects, molecular mechanisms, and relevant case studies that highlight its potential therapeutic applications.
The compound has the following chemical characteristics:
- Molecular Formula : C24H23NO4S
- Molecular Weight : 421.51 g/mol
- CAS Number : 300674-70-8
Biological Activities
Benzothiazole derivatives, including this compound, exhibit a wide range of biological activities:
- Antioxidant Properties : They have been shown to scavenge free radicals and reduce oxidative stress in various biological systems.
- Antimicrobial Activity : Significant activity against bacteria and fungi has been reported, making these compounds potential candidates for developing new antibiotics.
- Antitumor Effects : Studies indicate that benzothiazole derivatives can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific signaling pathways.
- Anti-inflammatory Properties : These compounds may inhibit pro-inflammatory cytokines and enzymes, providing therapeutic benefits in inflammatory diseases.
- Neuroprotective Effects : There is evidence suggesting that they can protect neuronal cells from damage due to oxidative stress and neuroinflammation.
The biological effects of this compound are likely mediated through several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammation and cancer progression.
- Gene Expression Modulation : It can alter the expression levels of genes associated with cell survival and apoptosis.
- Molecular Interactions : Binding to specific proteins or receptors may lead to downstream effects that promote cell death in cancerous cells or modulate immune responses.
Case Studies and Research Findings
Several studies have investigated the biological activities of related benzothiazole compounds:
- Antitumor Activity :
- A study demonstrated that a related compound significantly inhibited tumor growth in xenograft models by inducing apoptosis in cancer cells .
- Antimicrobial Efficacy :
- Neuroprotective Studies :
Data Summary Table
Q & A
Q. What interdisciplinary frameworks link this compound’s chemical design to broader biomedical or materials science applications?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
